molecular formula C12H14O4 B1334304 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid CAS No. 565194-75-4

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

Cat. No. B1334304
CAS RN: 565194-75-4
M. Wt: 222.24 g/mol
InChI Key: NWLNPDFDAPBKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives involves structural modifications to enhance their biological activities. For instance, the study on octadecanoic acid-3,4-tetrahydrofuran diester derivatives shows that introducing a benzyloxy substitution at the 2-position of the furan ring and forming a benzoate at the 3,4-position can significantly enhance acaricidal activity . Another paper describes the synthesis of furan compounds, including 4-((furan-2-ylmethyl)amino)benzoic acid, through a two-step reaction, confirmed by various spectroscopic methods . These methods of synthesis and structural confirmation are relevant to the synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their biological activity. The crystal structure and conformational analysis of synthesized compounds, such as 4-((furan-2-ylmethyl)amino)benzoic acid, have been studied using X-ray diffraction and density functional theory (DFT). The results show consistency between the DFT-optimized structures and the crystal structures, indicating the reliability of DFT in predicting molecular conformations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoic acid derivatives are not explicitly detailed in the provided papers. However, the synthesis processes described suggest the use of reactions such as esterification, substitution, and condensation to introduce various functional groups into the benzoic acid framework .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structures. For example, the hypolipidemic activity of 5-(Tetradecyloxy)-2-furancarboxylic acid is attributed to its structure, which resembles fatty acid-like compounds . Similarly, the electrostatic potential and frontier molecular orbitals of the synthesized furan compounds have been investigated, revealing insights into their physicochemical properties .

Relevant Case Studies

The acaricidal activity of benzoic acid derivatives against Sarcoptes scabiei var. Cuniculi is a case study of the biological potential of these compounds. The study found that certain structural modifications could lead to enhanced acaricidal activity, with the mechanism related to interference with the energy metabolism of the mites . Another case study involves the hypolipidemic activity of alkyloxyarylcarboxylic acids, which represents a new class of agents effective in lowering blood lipids .

Scientific Research Applications

Acaricidal Activity and Mechanism

Octadecanoic acid-3,4-tetrahydrofuran diester derivatives, including those with benzoic acid-2-benzyloxy-3,4-tetrahydrofuran diester structures, exhibit enhanced acaricidal activity against Sarcoptes scabiei var. Cuniculi. The acaricidal mechanism is related to the interference with energy metabolism processes such as the citric acid cycle and fatty acid metabolism (Li et al., 2022).

Crystal Structures

4-(Oxiran-2-ylmethoxy) benzoic acid and related compounds have been studied through X-ray crystallography, contributing to the understanding of their molecular structures and interactions (Obreza & Perdih, 2012).

Synthesis of Benzoic Acid from Biomass-Derived Furan

Research on the synthesis of benzoic acid from biomass-derived furan through Diels–Alder and dehydration reactions demonstrates a potential application in sustainable chemistry (Mahmoud et al., 2015).

Antibacterial Activity of Schiff Bases Derived from 4-Aminobenzoic Acid

Schiff bases derived from 4-aminobenzoic acid, including furan-2-ylmethylene variants, exhibit antibacterial properties against various bacterial strains, highlighting their potential in medical applications (Parekh et al., 2005).

Antimicrobial Activity of Thiazolidinones

The synthesis of 4-[5-(6-cyano-5-oxo-3-phenyl-2-phenylimino-2,3,4,5,6,7-hexahydrothiazolo[4,5-b]pyridin-7-yl)furan-2-yl]benzoic acids demonstrates significant antimicrobial properties, offering potential in the field of pharmaceuticals (Sodha et al., 2003).

Lanthanide-based Coordination Polymers

Lanthanide coordination compounds synthesized from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, display photophysical properties that are relevant for materials science applications (Sivakumar et al., 2011).

properties

IUPAC Name

4-(oxolan-2-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLNPDFDAPBKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396109
Record name 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

565194-75-4
Record name 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tetrahydrofurfuryl alcohol (25 g), methyl 4-hydroxybenzoate (38 g), and triphenylphosphine (72 g) in tetrahydrofuran (300 mL) was slowly added dropwise a solution of diethyl azodicarboxylate in toluene (136 mL, 40% toluene solution) at 0° C., and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and triphenylphosphine oxide was precipitated from ethyl acetate-hexane. Triphenylphosphine oxide was removed by filtration with a glass filter, and the mother liquor was concentrated. The residue was purified by silica gel column chromatography [developing solvent; hexane:ethyl acetate=100:0 (volume ratio)→hexane:ethyl acetate=70:10 (volume ratio)] to give a colorless oil. The obtained colorless oil was dissolved in tetrahydrofuran (200 mL) and methanol (100 mL), 8N aqueous sodium hydroxide solution (100 mL) was added, and the mixture was stirred at 80° C. for 2 hr with heating. The reaction solution was concentrated, cooled to 0° C., neutralized with 6N hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (17 g, yield 31%) as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
136 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
31%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.